

Physical and chemical properties of sorbyl alcohol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexa-2,4-dien-1-ol*

Cat. No.: *B7820522*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of Sorbyl Alcohol

Introduction

Sorbyl alcohol, also known as 2,4-Hexadien-1-ol, is an unsaturated fatty alcohol with the chemical formula $C_6H_{10}O$.^{[1][2]} It is a colorless to pale yellow liquid or solid with a characteristic pleasant, green, and fruity odor.^{[1][2][3]} Structurally, it features a six-carbon chain with two conjugated double bonds and a primary hydroxyl group.^[2] This unique structure, combining the reactivity of an allylic alcohol with a conjugated diene, makes it a versatile intermediate in organic synthesis.^[4] Sorbyl alcohol is found naturally, often derived from the reduction of sorbic acid, a compound present in various fruits.^[1] It is utilized as a flavoring agent, fragrance, and as a precursor in the synthesis of pharmaceuticals, polymers, and other fine chemicals.^{[2][4]} This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and safety information for researchers and drug development professionals.

Physical and Chemical Properties

Sorbyl alcohol is characterized by its distinct physical and chemical properties, which are summarized below. It is soluble in alcohol, ether, oils, and other organic solvents, but shows limited solubility in water.^{[1][3][5]} The compound is sensitive to air and light and requires storage under an inert atmosphere.^{[3][6]}

Table 1: Physical Properties of Sorbyl Alcohol

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₀ O	[1][2][3]
Molecular Weight	98.14 g/mol	[3][5][7]
Appearance	Colorless to pale yellow liquid; Long needles (solid)	[1][2][3]
Odor	Fresh green, pineapple, herbal odor	[2][3]
Melting Point	28 - 33 °C	[2][7]
Boiling Point	172.28 - 179.4 °C at 760 mmHg; 80 °C at 12 mmHg	[2][5][7][8]
Density	0.871 g/mL at 25 °C	[2][7]
Refractive Index	n _{20/D} 1.5	[2]
Flash Point	63.7 - 74.86 °C (162 °F)	[5][7][8][9]
Water Solubility	1.93 - 24.75 g/L at 25 °C	[2][5]
CAS Number	111-28-4; 17102-64-6 (2E,4E)-isomer)	[1][6]

Table 2: Solubility of Sorbyl Alcohol in Various Solvents at 25°C

Solvent	Solubility (g/L)
Dimethyl sulfoxide (DMSO)	2141.58
Ethanol	1978.09
Tetrahydrofuran (THF)	1624.89
Isopropanol	1613.51
n-Propanol	1479.23
n-Butanol	1383.34
Methanol	1138.89
Dimethylformamide (DMF)	1154.38
Acetone	1027.26
Water	1.93

Source:[5]

Table 3: Spectroscopic Data for Sorbyl Alcohol

Spectroscopy	Characteristic Absorptions
Infrared (IR)	Strong, broad O-H stretch (3300-3600 cm^{-1}); Strong C-O stretch (~1050 cm^{-1})
^1H NMR	O-H proton (variable, ~2.0-2.5 ppm); Protons on oxygen-bearing carbon (3.4-4.5 ppm)
^{13}C NMR	Carbon bearing the -OH group (50-65 ppm)

Source:[10][11][12]

Chemical Reactivity

The presence of conjugated double bonds and a primary hydroxyl group makes sorbyl alcohol a reactive molecule capable of undergoing various transformations.

- Oxidation: As a primary alcohol, sorbyl alcohol can be oxidized.[13] Depending on the reaction conditions and the oxidizing agent used, the product can be the corresponding aldehyde (sorbaldehyde) or carboxylic acid (sorbic acid).[14][15] Strong oxidizing agents like Jones reagent (CrO_3 in H_2SO_4) typically lead to the carboxylic acid, while milder reagents like pyridinium chlorochromate (PCC) can stop the oxidation at the aldehyde stage.[15][16]
- Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters. This is a common reaction for alcohols.[2]
- Hydrogenation: The double bonds in sorbyl alcohol can be selectively hydrogenated. This reaction is used to synthesize other valuable compounds, such as cis-hex-3-en-1-ol (leaf alcohol).[17]
- Diels-Alder Reaction: The conjugated diene system allows sorbyl alcohol to act as a diene in Diels-Alder reactions, reacting with dienophiles like maleic anhydride to form cyclic adducts.[2]
- Polymerization: The conjugated double bonds make sorbyl alcohol a potential monomer or co-monomer for the synthesis of polymers.[2]

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of sorbyl alcohol and its derivatives.

Protocol 1: Synthesis of Sorbyl Alcohol from Sorbic Acid

This protocol describes the reduction of sorbic acid to sorbyl alcohol.

- Reaction Setup: Dissolve 0.25 moles of sorbic acid in 100 mL of tetrahydrofuran (THF) containing triethylamine in a reaction flask kept at 0 to 10 °C.[18]
- Intermediate Formation: Slowly add 27 g of ethyl chloroformate dropwise over 30 minutes with continuous agitation.[18] After the addition is complete, continue stirring for another 30 minutes at 10 °C.[18]

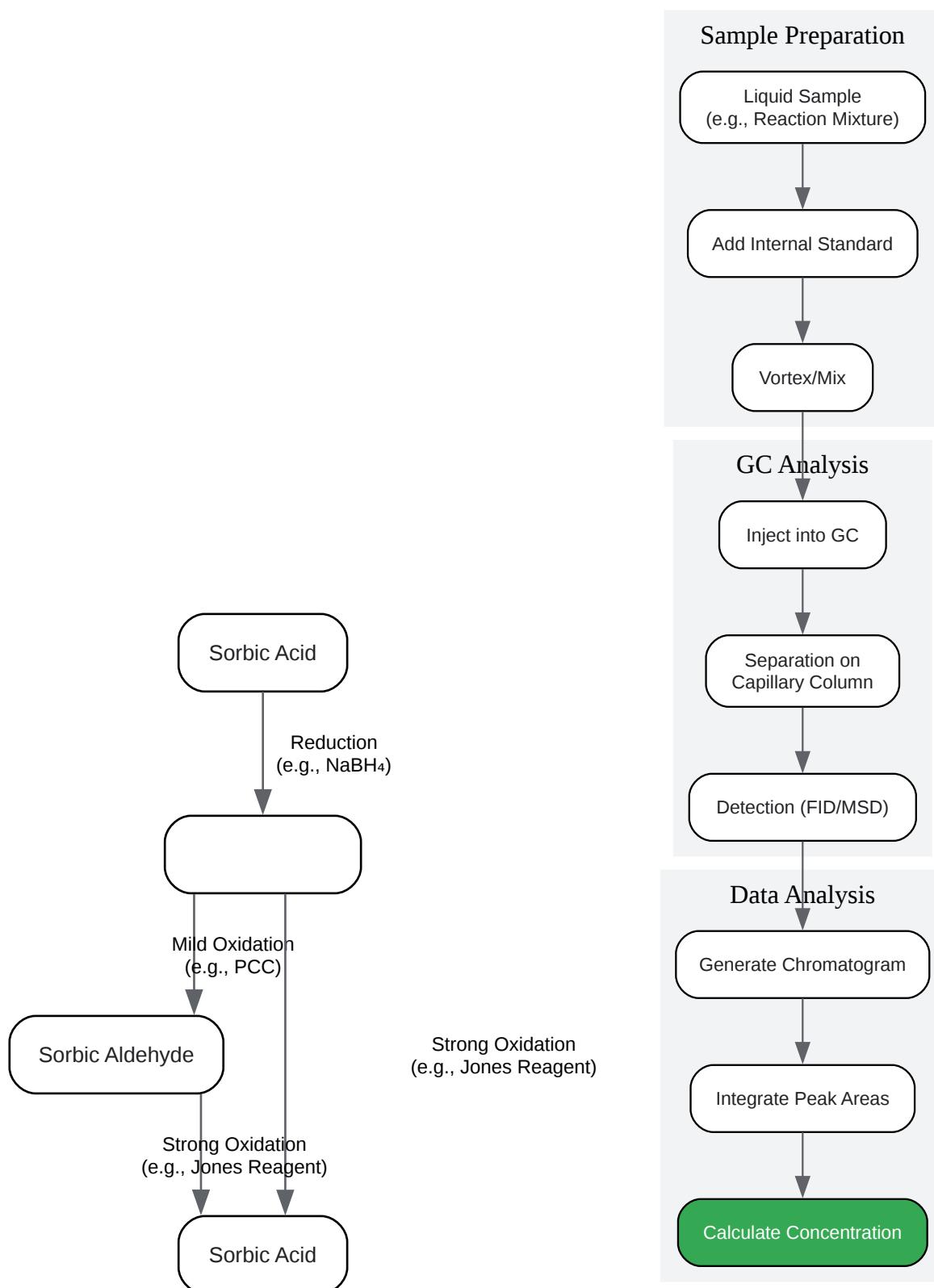
- Filtration: Quickly filter the mixture to remove the triethylamine hydrochloride precipitate.[18]
- Reduction: To the filtrate, add a suspension of 0.5 moles of sodium borohydride in 100 mL of THF dropwise, maintaining the temperature at 10 to 15 °C under a nitrogen atmosphere.[18]
- Reaction Completion: After the addition, continue to agitate the reaction mixture for 30 hours at 20 °C.[18]
- Work-up: Quench the reaction by adding 100 mL of 10% hydrochloric acid.[18] The organic and aqueous layers will separate. The desired sorbyl alcohol can be isolated from the organic phase using standard extraction and distillation procedures.[18] Gas chromatographic analysis of the product typically shows a mixture of sorbyl alcohol and the intermediate sorbic aldehyde.[18]

Protocol 2: Synthesis of a TBDMS-Protected Sorbyl Alcohol Derivative

This protocol outlines a Grignard reaction with sorbaldehyde followed by silyl ether protection.

- Grignard Reagent Preparation: In a stirring solution of THF (20 mL) and phenylacetylene (1.3 eq) at –78°C, add n-butyllithium (1.2 eq) dropwise.[4] Warm the mixture to 0°C and stir for 30 minutes.[4]
- Grignard Reaction: Cool the mixture back to –78°C and add a solution of sorbaldehyde (1.0 eq) in THF (20 mL) dropwise.[4] Allow the reaction mixture to warm to room temperature over 1 hour.[4]
- Work-up: Quench the reaction with distilled water (15 mL) and extract with dichloromethane (3 x 15 mL).[4] Wash the combined organic layers with brine, dry over MgSO₄, filter, and evaporate the solvent to yield the crude alcohol.[4]
- Silyl Ether Protection: Dissolve the crude alcohol in dichloromethane (100 mL). Add imidazole (5 eq) and tert-butyldimethylchlorosilane (1.2 eq).[4] Stir the solution for 24 hours.[4]
- Purification: Quench the reaction with distilled water (10 mL), acidify with saturated NH₄Cl solution (10 mL), and extract with ethyl acetate (3 x 15 mL).[4] Wash the combined organic

layers with brine, dry over MgSO₄, filter, and evaporate the solvent.[4] The crude product can be purified by flash column chromatography on silica.[4]


Protocol 3: Analysis by Gas Chromatography (GC)

Gas chromatography is a standard technique for analyzing the purity of sorbyl alcohol and quantifying its presence in mixtures.[19][20][21]

- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass selective detector (MSD) is used.[20][21] A capillary column, such as one with a mid-polarity stationary phase (e.g., Rtx-1301), is suitable for separating alcohols.[20]
- Sample Preparation: Samples are typically analyzed in their liquid state.[20] For quantitative analysis, an internal standard (e.g., undecanoic acid or n-propanol) is added to the sample at a known concentration.[22][23]
- Injection: A small volume (e.g., a few microliters) of the prepared sample is injected into the GC.[19][23] The injector port temperature is set high enough to ensure rapid vaporization of the sample (e.g., 230-310°C).[2][22]
- Separation: The vaporized sample is carried by an inert gas (e.g., helium or nitrogen) through the column.[19][23] The column oven temperature is programmed to ramp up (e.g., starting at a lower temperature and increasing to ~175°C) to effectively separate the components based on their boiling points and interactions with the stationary phase.[22]
- Detection and Quantification: As components elute from the column, they are detected by the FID or MSD.[19] The retention time is used for component identification, and the peak area is proportional to the concentration.[19][23] The concentration of sorbyl alcohol is calculated by comparing its peak area to that of the internal standard.[23]

Mandatory Visualization

Diagrams illustrating key chemical pathways and experimental workflows involving sorbyl alcohol are provided below using the DOT language.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 111-28-4: Sorbyl alcohol | CymitQuimica [cymitquimica.com]
- 2. bocsci.com [bocsci.com]
- 3. Sorbic Alcohol [drugfuture.com]
- 4. westmont.edu [westmont.edu]
- 5. scent.vn [scent.vn]
- 6. (E,E)-2,4-Hexadien-1-ol(17102-64-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. parchem.com [parchem.com]
- 8. Sorbyl alcohol 111-28-4, Information for Sorbyl alcohol 111-28-4, Suppliers of Sorbyl alcohol 111-28-4 [chemnet.com]
- 9. trans,trans-2,4-Hexadien-1-ol, 99%, stabilized | Fisher Scientific [fishersci.ca]
- 10. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 16. Alcohol Reactivity [www2.chemistry.msu.edu]
- 17. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. purdue.edu [purdue.edu]
- 20. Alcoholic Beverage Analysis by GC [restek.com]

- 21. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 22. oiv.int [oiv.int]
- 23. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Physical and chemical properties of sorbyl alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7820522#physical-and-chemical-properties-of-sorbyl-alcohol\]](https://www.benchchem.com/product/b7820522#physical-and-chemical-properties-of-sorbyl-alcohol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com